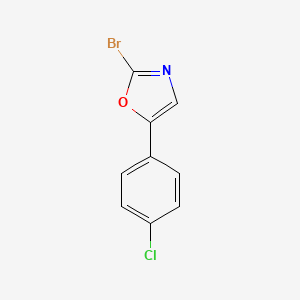

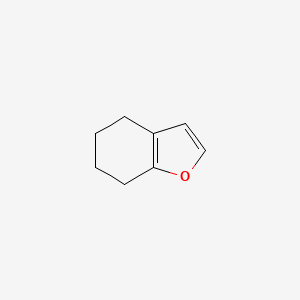

![molecular formula C21H17N3O3S B2916945 methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate CAS No. 861206-53-3](/img/structure/B2916945.png)

methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate (MBTTC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the triazole ring and is composed of a benzyloxy group, a thiophenecarboxylate group, and a methyl group. The compound has a melting point of 115-117°C and a boiling point of 248-250°C. It is a colorless crystalline solid with a molecular weight of 360.48 g/mol.

Scientific Research Applications

Synthesis and Catalysis

Research has shown that compounds related to methyl 3-{4-[4-(benzyloxy)phenyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate are utilized in the synthesis of complex organometallic structures. For instance, half-sandwich Ruthenium(II) complexes with click-generated 1,2,3-triazole-based organosulfur/-selenium ligands have been characterized for their catalytic applications in oxidation and transfer hydrogenation reactions (Saleem et al., 2013). Similarly, Cp*RhIII/IrIII complexes with 1,2,3-triazole-based organochalcogen ligands have been explored for catalyst activation and their efficiency in transfer hydrogenation and Oppenauer-type oxidation (Saleem et al., 2014).

Structural and Spectral Analyses

The compound has been part of studies focusing on the structural and spectral analysis of newly synthesized molecules. One study involved click one-pot synthesis and characterized compounds through various spectroscopic methods, contributing to the understanding of molecular structures and interactions (Ahmed et al., 2016).

Corrosion Inhibition

In another application, related benzimidazole derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. This research highlights the potential of these compounds in industrial applications for protecting metals against corrosion (Yadav et al., 2013).

properties

IUPAC Name |

methyl 3-[4-(4-phenylmethoxyphenyl)triazol-1-yl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O3S/c1-26-21(25)20-19(11-12-28-20)24-13-18(22-23-24)16-7-9-17(10-8-16)27-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCANNWWAKUHHLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N2C=C(N=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(indolin-1-ylsulfonyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2916863.png)

![N-(4-chloro-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2916871.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2916877.png)

![1-(4-chlorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2916884.png)

![4-[Methyl(pyridin-2-yl)amino]oxolan-3-ol](/img/structure/B2916885.png)